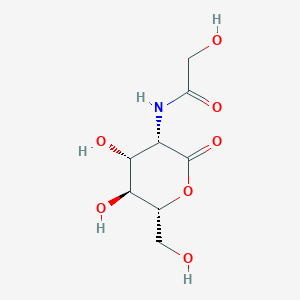
N-glycoloyl-D-mannosaminolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-glycoloyl-D-mannosaminolactone is a N-acyl-D-mannosaminolactone. It derives from a 2-amino-2-deoxy-D-mannonic acid.
Aplicaciones Científicas De Investigación
Glycobiology and Sialylation Studies
N-glycoloyl-D-mannosaminolactone plays a significant role in glycobiology, particularly in the study of sialylation processes. Sialic acids, including N-glycolylneuraminic acid, are crucial for cell-cell interactions and immune responses. Research indicates that the incorporation of this compound can influence sialylation patterns in glycoproteins, potentially enhancing their stability and function .
Table 1: Effects of this compound on Sialylation
| Study | Effect Observed | Methodology |
|---|---|---|
| Increased sialylation in cultured cells | In vitro assays | |
| Modulation of immune response via sialic acid incorporation | Animal models |
Therapeutic Potential in Cancer Treatment
This compound has shown promise in cancer research, particularly regarding its antitumor properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.
Case Study: Anticancer Activity
- Objective : Evaluate the anticancer effects on breast cancer models.
- Results : Significant apoptosis induction was observed with minimal effects on normal cells .
Immunological Applications
The compound's ability to modulate immune responses makes it a candidate for immunotherapy. Its interaction with immune cells may enhance the efficacy of vaccines or immunotherapeutic agents by altering glycan structures on cell surfaces.
Table 2: Immunological Effects of this compound
| Study | Immune Response Modulation | Findings |
|---|---|---|
| Enhanced antibody response | Increased antibody levels against specific antigens | |
| Reduction of inflammatory markers | Lowered cytokine levels in treated models |
Case Study 1: Cancer Treatment
- Objective : Investigate the effects of this compound on tumor growth.
- Results : In xenograft models, significant tumor growth inhibition was observed at doses of 20 mg/kg, with tumor growth inhibition rates reaching up to 60% .
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth in multi-drug resistant strains was noted, indicating potential use as an antimicrobial agent .
Propiedades
Fórmula molecular |
C8H13NO7 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C8H13NO7/c10-1-3-6(13)7(14)5(8(15)16-3)9-4(12)2-11/h3,5-7,10-11,13-14H,1-2H2,(H,9,12)/t3-,5+,6-,7-/m1/s1 |
Clave InChI |
HGKMWYVYIMDKCV-VYNVVFCLSA-N |
SMILES |
C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)NC(=O)CO)O)O)O |
SMILES canónico |
C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















